An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine
An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and characterization of the alkylpyrazine, 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development. The guide delves into the natural origins of this compound, outlines detailed methodologies for its extraction from microbial sources, presents a plausible synthetic route, and provides a thorough guide to its structural elucidation using modern analytical techniques. The causality behind experimental choices is explained, and all protocols are designed to be self-validating.
Introduction: The Significance of Alkylpyrazines
Alkylpyrazines are a class of heterocyclic aromatic compounds that are pivotal in the flavor and aroma profiles of a vast array of foods and beverages, often formed during Maillard reactions and fermentation processes. Beyond their sensory significance, the pyrazine ring is a key structural motif in numerous pharmaceutically active compounds. 2,5-Dimethyl-3-(3-methylbutyl)pyrazine (also known as 3-isopentyl-2,5-dimethylpyrazine) is a notable member of this family, contributing to the sensory landscape of various natural products. A thorough understanding of its discovery, isolation, and characterization is crucial for its potential applications in the food, fragrance, and pharmaceutical industries.
Discovery and Natural Occurrence
2,5-Dimethyl-3-(3-methylbutyl)pyrazine has been identified as a volatile organic compound (VOC) in a number of natural sources, highlighting its role in chemical communication and as a metabolic byproduct. Its discovery is intrinsically linked to the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which has enabled the identification of trace volatile compounds in complex matrices.
Known Natural Sources Include:
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Microorganisms: The bacterium Streptomyces antioxidans is a reported producer of this pyrazine derivative.[1] Streptomyces species are well-known for producing a wide array of volatile compounds with diverse biological activities.[2]
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Insects: It has been identified in the mandibular gland secretions of the ant Anochetus mayri and as a component of the defensive spray of the leaf insect Phyllium westwoodii.[1]
The biosynthesis of alkylpyrazines in microorganisms, such as Bacillus subtilis, often involves amino acid metabolism. For instance, the biosynthesis of 2,5-dimethylpyrazine has been shown to originate from L-threonine.[3][4] This suggests that the biosynthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in Streptomyces likely follows a similar pathway, utilizing an amino acid precursor that can provide the 3-methylbutyl side chain, such as leucine or isoleucine.
Isolation from Natural Sources: A Focus on Streptomyces
The isolation of volatile compounds from microbial cultures requires methodologies that can efficiently capture these low-molecular-weight substances from the headspace or the culture medium. The following is a detailed protocol for the isolation of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine from a Streptomyces culture, based on established techniques for microbial VOC analysis.[3][4]
Cultivation of Streptomyces
Successful isolation begins with robust cultivation of the source organism. The choice of culture medium can significantly influence the production of secondary metabolites, including volatile pyrazines.
Protocol for Streptomyces Cultivation:
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Media Preparation: Prepare a suitable liquid medium for Streptomyces growth and secondary metabolite production, such as Soy Flour Mannitol (SFM) medium.
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Inoculation: Inoculate the sterile medium with a fresh culture of Streptomyces antioxidans.
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Incubation: Incubate the culture at 28-30°C with shaking (200 rpm) for 7-10 days to allow for sufficient growth and production of volatile compounds.
Extraction of Volatile Compounds
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.
Protocol for Headspace SPME (HS-SPME):
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Sample Preparation: Transfer a known volume of the Streptomyces culture broth to a headspace vial.
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SPME Fiber Selection: Choose an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.
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Extraction: Place the vial in a heating block or water bath set to a moderately elevated temperature (e.g., 60°C) to increase the volatility of the analytes. Expose the SPME fiber to the headspace above the culture for a defined period (e.g., 30-60 minutes).
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Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of a GC-MS for thermal desorption of the analytes onto the analytical column.
Chemical Synthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine
Chemical synthesis provides a reliable and scalable source of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine for use as an analytical standard and for further research. A plausible and efficient synthetic route can be adapted from gold-catalyzed methods for the synthesis of 3-substituted-2,5-dimethylpyrazines.[5]
Gold-Catalyzed One-Step Synthesis
This method offers a direct approach to synthesizing 3-substituted-2,5-dimethylpyrazines from commercially available starting materials.
Proposed Synthesis Protocol:
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Reaction Setup: In a 25 mL reaction tube equipped with a magnetic stir bar, combine a gold catalyst (e.g., Au(PCy₃)Cl, 0.1 mmol), 3-methylbutanal (2 mmol), propargylamine (6 mmol), and a suitable solvent such as acetonitrile (4 mL).[5]
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Inert Atmosphere: Purge the reaction tube with an inert gas (e.g., nitrogen or argon) to remove oxygen.
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Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 60°C for 24-48 hours.
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Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,5-Dimethyl-3-(3-methylbutyl)pyrazine.
Structural Elucidation and Characterization
The definitive identification of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine relies on a combination of spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool for the identification of volatile and semi-volatile compounds. The retention index and the mass spectrum provide a unique fingerprint for the molecule.
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Gas Chromatography: The Kovats retention index of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine has been reported on various stationary phases, which aids in its identification in complex mixtures.[1]
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Mass Spectrometry: The electron ionization (EI) mass spectrum of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is characterized by a molecular ion peak (M⁺) at m/z 178, corresponding to its molecular weight. Key fragment ions are observed at m/z 135, 122, and 121.[1] The fragmentation pattern is consistent with the loss of alkyl fragments from the side chain.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | |
| Molecular Weight | 178.27 g/mol | |
| Kovats RI (non-polar) | ~1295 | |
| Key Mass Fragments (m/z) | 178, 135, 122, 121 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
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Aromatic Proton: A singlet is expected for the lone proton on the pyrazine ring, likely in the range of δ 8.0-8.2 ppm.
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Methyl Groups on Pyrazine Ring: Two singlets are expected for the two methyl groups attached to the pyrazine ring, likely in the range of δ 2.4-2.6 ppm.
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3-methylbutyl Side Chain:
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A triplet for the two protons adjacent to the pyrazine ring (α-CH₂) around δ 2.7-2.9 ppm.
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A multiplet for the methine proton (γ-CH) around δ 1.7-1.9 ppm.
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A multiplet for the methylene protons (β-CH₂) around δ 1.5-1.7 ppm.
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A doublet for the two terminal methyl groups (δ-CH₃) around δ 0.9-1.0 ppm.
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Predicted ¹³C NMR Spectrum (in CDCl₃):
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Pyrazine Ring Carbons: Four signals are expected in the aromatic region (δ 140-160 ppm). The carbon bearing the alkyl side chain would be the most downfield.
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Methyl Groups on Pyrazine Ring: Two signals are expected in the range of δ 20-25 ppm.
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3-methylbutyl Side Chain: Four signals are expected for the side chain carbons, with the α-carbon being the most deshielded.
Standard NMR Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FTIR Absorptions:
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C-H Stretching (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.
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C=N and C=C Stretching (Aromatic Ring): Bands in the region of 1500-1600 cm⁻¹.
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C-H Bending (Alkyl Groups): Bands around 1365-1465 cm⁻¹.
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Ring Vibrations: Characteristic absorptions in the fingerprint region (< 1200 cm⁻¹).
FTIR Analysis Protocol:
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Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) plates.
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Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
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Spectrum Interpretation: Analyze the positions and intensities of the absorption bands to confirm the presence of the pyrazine ring and the alkyl substituents.
Conclusion
2,5-Dimethyl-3-(3-methylbutyl)pyrazine is a naturally occurring alkylpyrazine with potential applications in the flavor, fragrance, and pharmaceutical industries. This guide has provided a comprehensive overview of its discovery, methodologies for its isolation from microbial sources, a plausible route for its chemical synthesis, and a detailed framework for its structural characterization. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related compounds. The continued exploration of such natural products is essential for the discovery of new bioactive molecules and for advancing our understanding of chemical ecology.
References
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Zhang, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01807-19. [Link]
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Zhang, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. PubMed, 31585995. [Link]
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PubChem. (n.d.). 2,5-Dimethyl-3-(2-methylbutyl)pyrazine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. National Center for Biotechnology Information. [Link]
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Bo, A. B., et al. (2019). Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide. PLOS ONE, 14(9), e0222933. [Link]
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Wikipedia. (n.d.). Streptomyces. [Link]
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